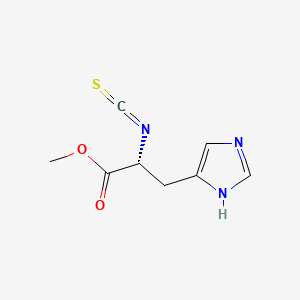
(R)-Methyl 3-(1H-imidazol-5-yl)-2-isothiocyanatopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-3-(1H-imidazol-4-yl)-2-isothiocyanatopropanoate is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-3-(1H-imidazol-4-yl)-2-isothiocyanatopropanoate typically involves the reaction of an imidazole derivative with an isothiocyanate group. One common method involves the use of a base to deprotonate the imidazole ring, followed by the addition of methyl isothiocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2R)-3-(1H-imidazol-4-yl)-2-isothiocyanatopropanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (2R)-3-(1H-imidazol-4-yl)-2-isothiocyanatopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of methyl (2R)-3-(1H-imidazol-4-yl)-2-isothiocyanatopropanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2R)-3-(1H-imidazol-4-yl)-2-thiocyanatopropanoate: Similar structure but with a thiocyanate group instead of an isothiocyanate group.
Methyl (2R)-3-(1H-imidazol-4-yl)-2-cyanopropanoate: Contains a cyano group instead of an isothiocyanate group.
Methyl (2R)-3-(1H-imidazol-4-yl)-2-aminopropanoate: Features an amino group instead of an isothiocyanate group
Uniqueness
Methyl (2R)-3-(1H-imidazol-4-yl)-2-isothiocyanatopropanoate is unique due to the presence of both an imidazole ring and an isothiocyanate group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C8H9N3O2S |
|---|---|
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
methyl (2R)-3-(1H-imidazol-5-yl)-2-isothiocyanatopropanoate |
InChI |
InChI=1S/C8H9N3O2S/c1-13-8(12)7(11-5-14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)/t7-/m1/s1 |
InChI-Schlüssel |
DGMKJJRPBQQHDQ-SSDOTTSWSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1=CN=CN1)N=C=S |
Kanonische SMILES |
COC(=O)C(CC1=CN=CN1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


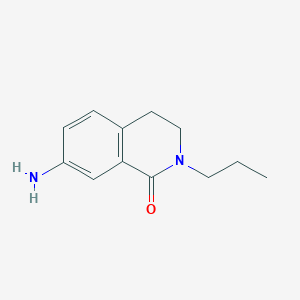

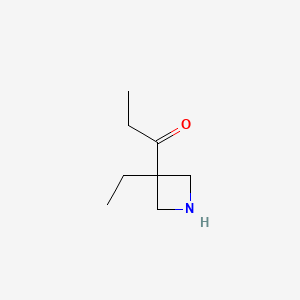
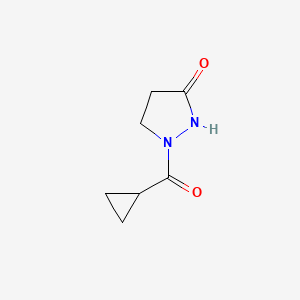

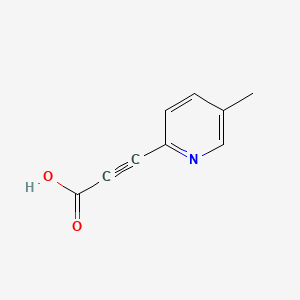
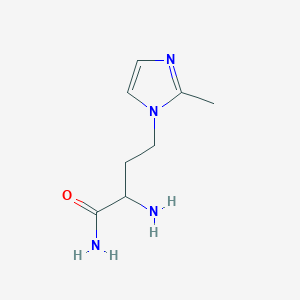
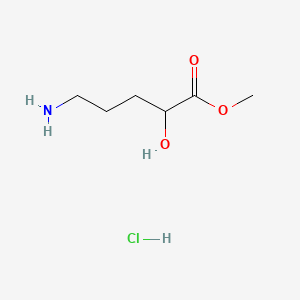

![2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B13633108.png)
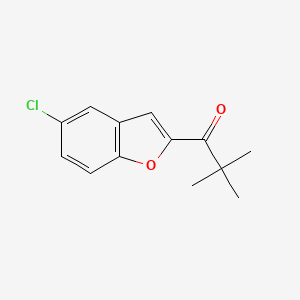

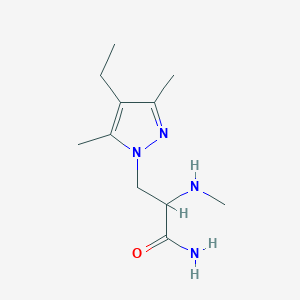
![7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B13633128.png)
